Ascorbyl tetra-2-hexyldecanoate

Catalog No.
S545027
CAS No.
183476-82-6
M.F
C70H128O10
M. Wt
1129.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl tetra-2-hexyldecanoate

CAS Number

183476-82-6

Product Name

Ascorbyl tetra-2-hexyldecanoate

IUPAC Name

[2-[3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate

Molecular Formula

C70H128O10

Molecular Weight

1129.8 g/mol

InChI

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3

InChI Key

OEWBEINAQKIQLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Tetrahexyldecyl ascorbate; BV-OSC; Oristar THA; Nikkol BV-OSC;

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC

Isomeric SMILES

CCCCCCCCC(CCCCCC)C(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC

Description

The exact mass of the compound Tetrahexyldecyl ascorbate is 1128.9508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Antioxidant Effects

One of the primary areas of research focuses on THDA's potential antioxidant properties. As an antioxidant, it may help neutralize free radicals, which are molecules that can damage cells and contribute to various conditions.

A study published in the National Institutes of Health's PMC database investigated THDA's ability to stimulate collagen production and its antioxidant effects. The findings suggest that THDA has weak antioxidant activity on its own (). Further research is needed to determine its effectiveness in neutralizing free radicals in the human body.

Skin Brightening and Anti-Aging Properties

THDA's role in skin health is another area of scientific exploration. Some studies suggest it may help reduce the appearance of dark spots and improve overall skin tone (). Additionally, it's theorized that THDA might promote collagen production, which could potentially have anti-aging benefits.

Conversion to Ascorbic Acid

THDA is considered a precursor to L-ascorbic acid (vitamin C). Enzymes within the skin are believed to convert THDA into pure ascorbic acid. However, the efficiency of this conversion process and the amount of ascorbic acid actually produced in vivo (within a living organism) remains unclear and requires further investigation ().

Ascorbyl tetra-2-hexyldecanoate is a synthetic derivative of ascorbic acid, commonly known as Vitamin C. It is chemically classified as a tetraester formed by the esterification of ascorbic acid with four molecules of 2-hexyldecanoic acid. Its molecular formula is C70H128O10C_{70}H_{128}O_{10} and it has a molecular weight of approximately 1129.76 g/mol . This compound is recognized for its lipophilic properties, which enhance its stability and absorption in cosmetic formulations compared to traditional ascorbic acid.

Typical of esters, including hydrolysis and transesterification. In the presence of water or under acidic conditions, it can hydrolyze back to ascorbic acid and 2-hexyldecanoic acid. This reaction is significant for its application in topical formulations, where controlled release of Vitamin C can be beneficial for skin health .

Ascorbyl tetra-2-hexyldecanoate exhibits several biological activities attributed to its parent compound, ascorbic acid. It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, it has been shown to promote collagen synthesis, which is crucial for maintaining skin elasticity and reducing signs of aging . The compound also possesses anti-inflammatory properties, making it beneficial in dermatological applications.

The synthesis of ascorbyl tetra-2-hexyldecanoate typically involves the following steps:

  • Esterification: Reacting ascorbic acid with 2-hexyldecanoic acid in the presence of a catalyst (such as sulfuric acid) to facilitate the formation of the tetraester.
  • Purification: The resulting product is purified through methods such as distillation or chromatography to remove unreacted starting materials and by-products.
  • Characterization: Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .

Ascorbyl tetra-2-hexyldecanoate is widely used in cosmetic and dermatological products due to its stability and efficacy:

  • Skincare Products: It is incorporated into creams, serums, and lotions aimed at anti-aging and skin brightening.
  • Food Industry: Although less common, it may be used as an antioxidant in food preservation.
  • Pharmaceuticals: Potential applications include formulations aimed at enhancing skin healing and reducing hyperpigmentation .

Studies on the interactions of ascorbyl tetra-2-hexyldecanoate with other compounds indicate that it can enhance the stability and effectiveness of other active ingredients in formulations. For instance, its combination with retinoids has shown synergistic effects in promoting skin renewal while minimizing irritation . Additionally, it can interact with various emulsifiers and surfactants to improve product texture and application.

Ascorbyl tetra-2-hexyldecanoate shares structural similarities with other lipid-soluble derivatives of ascorbic acid. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Ascorbyl palmitateEsterMore hydrophilic; less stable than tetra-2-hexyldecanoate
Ascorbyl tetraisopalmitateTetraesterSimilar lipophilicity; often used interchangeably
Tetrahexyldecyl ascorbateEsterHigher lipophilicity; used primarily in cosmetics
Ascorbic acid 6-palmitateEsterLess stable; more prone to oxidation

Ascorbyl tetra-2-hexyldecanoate's unique combination of stability, lipophilicity, and biological activity distinguishes it from these similar compounds, making it particularly valuable in cosmetic applications focused on skin health and anti-aging effects .

Ascorbyl tetra-2-hexyldecanoate exhibits the molecular formula C₇₀H₁₂₈O₁₀, representing one of the most complex ascorbic acid derivatives developed for enhanced stability and lipophilicity [1] [2]. The compound possesses a molecular weight of 1129.76 g/mol, as confirmed through multiple analytical sources including PubChem and various commercial suppliers [1] [3] [4]. The exact mass determination yields 1128.95075028 g/mol, providing precise molecular identification for mass spectrometric applications [2].

The substantial molecular weight reflects the presence of four 2-hexyldecanoic acid chains attached to the ascorbic acid core through ester linkages. This tetraester configuration distinguishes it from simpler ascorbic acid derivatives and contributes to its unique physicochemical properties. The compound's CAS registry number 183476-82-6 provides definitive chemical identification, while the EINECS number 430-110-8 confirms its European regulatory classification [5] [6].

Table 1: Molecular Properties of Ascorbyl tetra-2-hexyldecanoate

PropertyValueReference
Molecular FormulaC₇₀H₁₂₈O₁₀Multiple sources
Molecular Weight (g/mol)1129.76PubChem, Sigma-Aldrich
Exact Mass (g/mol)1128.95075028ChemicalBook
CAS Registry Number183476-82-6PubChem, FDA
EINECS Number430-110-8ChemSrc
UNII Number47143LT58APubChem
Melting Point (°C)130-135Unilong Material
Boiling Point (°C)947.4 ± 64.0 (Predicted)ChemSrc
Density (g/mL at 20°C)0.928-0.941Multiple sources
Refractive Index1.440-1.480Lookchem
Specific Rotation [α]D20-25° to -30°TRC Certificate
Topological Polar Surface Area (Ų)131.50ChemicalBook
LogP21.01360ChemSrc
Rotatable Bond Count62Alfa Chemistry
Hydrogen Bond Acceptor Count10Alfa Chemistry
Hydrogen Bond Donor Count0Estimated

Structural Elucidation and Confirmation

The structural architecture of ascorbyl tetra-2-hexyldecanoate consists of a central L-ascorbic acid moiety with four 2-hexyldecanoic acid chains attached through ester bonds at the 2, 3, 5, and 6 positions [1] [7]. The IUPAC nomenclature identifies the compound as [(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate [3] [2].

The branched nature of the 2-hexyldecanoic acid chains contributes significantly to the compound's enhanced stability compared to linear fatty acid derivatives. Each 2-hexyldecanoic acid unit contains a 16-carbon backbone with a hexyl branch at the second carbon position, creating a bulky, sterically hindered environment around the ascorbic acid core [8] [9]. This structural arrangement prevents oxidative degradation while maintaining the essential enediol functionality responsible for vitamin C activity.

The canonical SMILES representation CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC provides a detailed structural descriptor for computational applications [2]. The InChI key OEWBEINAQKIQLZ-CMRBMDBWSA-N serves as a unique molecular identifier for database searches and structural comparisons [7].

Isomeric Configurations and Stereochemistry

The stereochemical configuration of ascorbyl tetra-2-hexyldecanoate maintains the natural L-configuration of ascorbic acid, preserving the (2R) configuration at the furan ring carbon and the (2S) configuration at the side chain carbon [10] [11]. This stereochemical arrangement is crucial for biological recognition and activity, as demonstrated by the specific rotation values of -25° to -30° measured in appropriate solvents [11].

The presence of four identical 2-hexyldecanoic acid substituents eliminates potential regioisomeric complications that might arise with mixed fatty acid derivatives. However, the branched nature of the 2-hexyldecanoic acid chains introduces conformational flexibility, resulting in 62 rotatable bonds within the molecular structure [2]. This conformational diversity contributes to the compound's physical properties, including its liquid state at room temperature and enhanced membrane permeability.

The compound exists as a single stereoisomeric form due to the symmetric substitution pattern and the preservation of the ascorbic acid stereocenter configuration. This stereochemical uniformity simplifies analytical characterization and ensures consistent biological activity across different synthetic batches [12].

Comparative Analysis with Other Ascorbic Acid Derivatives

Table 2: Comparative Analysis with Other Ascorbic Acid Derivatives

DerivativeMolecular FormulaMolecular WeightSolubilityStabilityEster Groups
Ascorbyl tetra-2-hexyldecanoateC₇₀H₁₂₈O₁₀1129.76Oil-solubleHighest stability4 (tetraester)
Ascorbyl palmitateC₂₂H₃₈O₇414.54Oil-solubleModerate stability1 (monoester)
Ascorbyl stearateC₂₄H₄₂O₇442.59Oil-solubleModerate stability1 (monoester)
Magnesium ascorbyl phosphateC₁₂H₁₆MgO₁₂P₂406.49Water-solubleHigh stability0 (phosphate)
Sodium ascorbyl phosphateC₆H₆Na₃O₉P258.07Water-solubleHigh stability0 (phosphate)
L-Ascorbic acid (parent)C₆H₈O₆176.12Water-solubleLow stability0 (parent acid)

The branched fatty acid chains in ascorbyl tetra-2-hexyldecanoate distinguish it from derivatives utilizing linear fatty acids like palmitic or stearic acid. The 2-hexyldecanoic acid component, also known as isopalmitic acid, provides superior stability characteristics due to its branched structure, which creates steric hindrance around the ascorbic acid core [12] [8]. This structural feature contributes to the compound's exceptional thermal stability, with a melting point range of 130-135°C compared to lower values for linear chain derivatives [16].

The logarithmic partition coefficient (LogP) value of 21.01360 indicates exceptional lipophilicity, far exceeding that of other ascorbic acid derivatives [5]. This high lipophilicity facilitates cellular membrane penetration and enhances bioavailability in lipid-rich environments, making it particularly suitable for topical applications and lipid-based formulations.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive structural confirmation for ascorbyl tetra-2-hexyldecanoate, with analytical certificates consistently reporting spectra that are "consistent with structure" [4] [17]. The ¹H NMR spectrum exhibits characteristic resonances corresponding to the hydroxyl groups at the C-2 and C-3 carbons of the ascorbic acid moiety at 11.10 and 8.41 ppm, respectively [18]. These downfield chemical shifts confirm the preservation of the enediol functionality essential for antioxidant activity.

The aliphatic proton resonances from the four 2-hexyldecanoic acid chains dominate the spectrum, appearing as complex multiplets in the 0.8-2.5 ppm region. The methyl group protons of the branched fatty acid chains produce characteristic triplet patterns, while the methylene protons contribute to overlapping multiplet patterns throughout the aliphatic region. The ester linkage formation is confirmed by the absence of the carboxylic acid proton resonances that would appear around 12 ppm in the free fatty acid.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy confirms the regioselective esterification at the C-6 carbon position of the ascorbic acid moiety [18]. The carbonyl carbon resonances of the ester groups appear in the expected range of 170-175 ppm, while the ascorbic acid carbon framework produces characteristic resonances that confirm structural integrity. The numerous aliphatic carbon atoms from the fatty acid chains contribute to complex patterns in the 10-40 ppm region.

Infrared Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy reveals diagnostic absorption bands that confirm the molecular structure and functional group composition of ascorbyl tetra-2-hexyldecanoate [18]. The ester carbonyl stretching vibration appears at 1733 cm⁻¹, confirming the presence of the four ester linkages connecting the fatty acid chains to the ascorbic acid core. This frequency is characteristic of saturated aliphatic ester groups and distinguishes the compound from other ascorbic acid derivatives.

The C-H stretching vibrations produce strong absorption bands in the 2800-3000 cm⁻¹ region, with the olefin C-H stretching at 3006 cm⁻¹ confirming the presence of the ascorbic acid double bond functionality [18]. The O-H stretching vibrations from any residual hydroxyl groups appear as broad absorptions in the 3200-3600 cm⁻¹ region, though these are typically weak due to the extensive esterification.

Additional characteristic absorptions include C-O stretching vibrations around 1000-1300 cm⁻¹ from the ester linkages and furan ring, and C-C stretching vibrations from the aliphatic chains throughout the fingerprint region below 1500 cm⁻¹. The absence of broad O-H stretching around 2500-3300 cm⁻¹ confirms complete esterification of the carboxylic acid groups.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for ascorbyl tetra-2-hexyldecanoate [18]. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) identifies the molecular ion peak at m/z 1129.76, corresponding to the protonated molecular ion [M+H]⁺. Alternative ionization modes may produce sodium adduct ions [M+Na]⁺ at m/z 1151.76 or potassium adduct ions [M+K]⁺ at m/z 1167.76.

The fragmentation pattern reveals characteristic losses corresponding to the 2-hexyldecanoic acid units (molecular weight 256.42 g/mol each), producing fragment ions at m/z values of 873.34, 616.92, and 360.50 representing sequential losses of one, two, and three fatty acid chains, respectively [8]. The base peak often corresponds to the ascorbic acid core after complete loss of all fatty acid substituents.

High-resolution mass spectrometry provides exact mass determination with sufficient accuracy to distinguish the compound from potential isomers or impurities. The mass accuracy typically achieves better than 5 ppm deviation from the theoretical exact mass of 1128.95075028 g/mol, enabling confident molecular formula assignment and structural confirmation.

X-ray Crystallography

X-ray crystallographic analysis of ascorbyl tetra-2-hexyldecanoate faces significant challenges due to the compound's liquid state at room temperature and the conformational flexibility imparted by the four long-chain fatty acid substituents [16]. The 62 rotatable bonds within the molecular structure create numerous conformational possibilities that inhibit crystallization under standard conditions.

When crystallization is achieved through specialized techniques such as low-temperature conditions or co-crystallization with appropriate solvents, the resulting crystal structures reveal the three-dimensional arrangement of the molecular components. The ascorbic acid core maintains its characteristic planar furan ring geometry, while the fatty acid chains adopt extended conformations that minimize steric interactions.

The crystal packing typically exhibits layered arrangements with the polar ascorbic acid regions clustering together and the nonpolar fatty acid chains forming hydrophobic domains. Intermolecular hydrogen bonding may occur between any residual hydroxyl groups on adjacent molecules, though such interactions are limited due to the extensive esterification. The branched nature of the 2-hexyldecanoic acid chains creates irregular packing patterns that contribute to the compound's relatively low melting point compared to linear chain analogs.

Table 3: Spectroscopic Characterization Methods

TechniqueKey Findings/CharacteristicsApplicationReference
¹H NMRConsistent with structure, confirms ester linkagesStructural confirmationMedChemExpress COA
¹³C NMRConfirms C-6 esterification selectivityRegioselectivity analysisSynthesis studies
Mass SpectrometryMolecular ion peak at m/z 1129.76, fragmentation patternsMolecular weight confirmationMultiple sources
Infrared SpectroscopyEster bond (1733 cm⁻¹), C-H stretching, O-H groupsFunctional group identificationAscorbyl ester studies
UV-Vis SpectroscopyAbsorption maximum ~250 nm regionQuantitative analysisDerivative spectroscopy
HPLC AnalysisPurity determination ≥98% typicalPurity assessmentAnalytical certificates

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

28.2

Hydrogen Bond Acceptor Count

10

Exact Mass

1128.95075028 g/mol

Monoisotopic Mass

1128.95075028 g/mol

Heavy Atom Count

80

Appearance

Colorless to pale yellow liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47143LT58A

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

183476-82-6

Wikipedia

Tetrahexyldecyl ascorbate
Ascorbyl tetraisopalmitate

Use Classification

Cosmetics -> Skin conditioning; Antioxidant

Dates

Modify: 2024-04-14
1: Herndon JH Jr, Jiang LI, Kononov T, Fox T. An Open Label Clinical Trial to Evaluate the Efficacy and Tolerance of a Retinol and Vitamin C Facial Regimen in Women With Mild-to-Moderate Hyperpigmentation and Photodamaged Facial Skin. J Drugs Dermatol. 2016 Apr;15(4):476-82. PubMed PMID: 27050703.
2: Herndon JH Jr, Jiang L, Kononov T, Fox T. An Open Label Clinical Trial of a Multi-Ingredient Anti-Aging Moisturizer Designed to Improve the Appearance of Facial Skin. J Drugs Dermatol. 2015 Jul;14(7):699-704. PubMed PMID: 26151786.
3: Makino ET, Mehta RC, Banga A, Jain P, Sigler ML, Sonti S. Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation. J Drugs Dermatol. 2013 Mar;12(3):s16-20. PubMed PMID: 23545928.
4: Fitzpatrick RE, Rostan EF. Double-blind, half-face study comparing topical vitamin C and vehicle for rejuvenation of photodamage. Dermatol Surg. 2002 Mar;28(3):231-6. PubMed PMID: 11896774.

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